![molecular formula C5H6N2O3 B1321445 (4-nitro-1H-pyrrol-2-yl)methanol CAS No. 30078-13-8](/img/structure/B1321445.png)
(4-nitro-1H-pyrrol-2-yl)methanol
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Overview
Description
“(4-nitro-1H-pyrrol-2-yl)methanol” is a chemical compound with the CAS Number: 30078-13-8 . It has a molecular weight of 142.11 and its linear formula is C5H6N2O3 .
Molecular Structure Analysis
The molecular structure of “(4-nitro-1H-pyrrol-2-yl)methanol” can be represented by the canonical SMILES string: C1=C(NC=C1N+[O-])CO . This indicates that the molecule contains a pyrrole ring with a nitro group at the 4-position and a methanol group attached to the 2-position of the pyrrole ring .Physical And Chemical Properties Analysis
“(4-nitro-1H-pyrrol-2-yl)methanol” is a solid compound with a melting point of 92 - 94 degrees Celsius . It has a molecular weight of 142.12 and a molecular formula of C5H6N2O3 . The compound has 3 H-Bond acceptors and 2 H-Bond donors .Scientific Research Applications
Photodynamic Therapy
This compound is used in synthesizing trisubstituted pyrroles, which have applications in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light to kill cancer cells .
Synthesis of Porphobilinogen
Porphobilinogen is a precursor in the biosynthesis of many bioactive tetrapyrroles. The compound is utilized in new synthetic pathways for porphobilinogen, which is crucial for studying heme-related diseases .
Ligand for Metal Complexes
It serves as a precursor for bidentate Schiff base ligands, which are used to prepare metal complexes with potential applications in catalysis and material science .
Drug Discovery
Pyrrole derivatives, including (4-nitro-1H-pyrrol-2-yl)methanol, are important in drug discovery due to their diverse biological activities. They are explored for antibacterial, antifungal, and anticancer properties .
Material Science
These compounds are investigated for their utility in material science, particularly in the development of new materials with specific electronic or photonic properties .
Catalysis
In catalysis, pyrrole derivatives are studied for their ability to act as catalysts or ligands in various chemical reactions, potentially leading to more efficient and sustainable processes .
Biological Evaluation
There’s ongoing research into the antibacterial activity of pyrrole derivatives and their potential as inhibitors of specific enzymes critical in bacterial metabolism .
Safety and Hazards
properties
IUPAC Name |
(4-nitro-1H-pyrrol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-4-1-5(2-6-4)7(9)10/h1-2,6,8H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVBUWEIJAYLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618461 |
Source
|
Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitro-1H-pyrrol-2-yl)methanol | |
CAS RN |
30078-13-8 |
Source
|
Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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